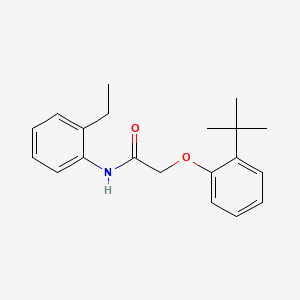
2-(2-tert-butylphenoxy)-N-(2-ethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(2-tert-butylphenoxy)-N-(2-ethylphenyl)acetamide” is an organic compound containing a tert-butyl group, a phenoxy group, and an acetamide group. The tert-butyl group is a bulky alkyl group that can influence the reactivity of the compound . The phenoxy group is a phenol ether, which can participate in various chemical reactions. The acetamide group contains a carbonyl (C=O) and an amine (NH2), which can also engage in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The tert-butyl group is a bulky group that could influence the overall shape of the molecule .Chemical Reactions Analysis
The compound contains several functional groups that could participate in various chemical reactions. For instance, the phenoxy group could undergo reactions typical of ethers, such as cleavage by strong acids .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique
Organic Synthesis
The tert-butyl group is often used in organic synthesis due to its steric bulk and ability to influence the reactivity pattern of molecules. In the context of 2-(2-tert-butylphenoxy)-N-(2-ethylphenyl)acetamide , this group could be utilized to protect reactive sites during complex synthetic sequences or to improve the selectivity of certain reactions .
Medicinal Chemistry
Given the structural complexity of 2-(2-tert-butylphenoxy)-N-(2-ethylphenyl)acetamide , it may serve as a scaffold for drug development. Its bulky tert-butyl group could potentially interact with biological targets in a unique manner, offering opportunities for the creation of novel therapeutics .
Material Science
The tert-butyl group can enhance the durability and endurance of materials like plastics, rubber, and polymers. Therefore, compounds like 2-(2-tert-butylphenoxy)-N-(2-ethylphenyl)acetamide might find applications in the stabilization of these materials, preventing degradation and disintegration .
Antioxidant Properties
Compounds with tert-butyl groups have been shown to possess antioxidant properties, which are valuable in various industries2-(2-tert-butylphenoxy)-N-(2-ethylphenyl)acetamide could be explored for its ability to neutralize free radicals and reduce oxidative stress in biological systems .
Agricultural Chemistry
The tert-butyl group’s unique reactivity could be harnessed in the development of agrochemicals. For instance, 2-(2-tert-butylphenoxy)-N-(2-ethylphenyl)acetamide might be used to create more effective pesticides or herbicides with specific modes of action .
Biocatalysis
The tert-butyl group can also play a role in biocatalytic processes. Enzymes or other biological catalysts might be engineered to specifically recognize the tert-butyl group, leading to innovative approaches in biotransformations involving 2-(2-tert-butylphenoxy)-N-(2-ethylphenyl)acetamide .
Cancer Research
There is potential for 2-(2-tert-butylphenoxy)-N-(2-ethylphenyl)acetamide to be investigated for its bioactivities, particularly in cancer research. Compounds with similar structures have shown effectiveness against cancer cells, suggesting a promising avenue for future studies .
Environmental Science
Lastly, the environmental impact of chemicals is an important consideration. The tert-butyl group can affect the biodegradation pathways of compounds. Research into the environmental fate of 2-(2-tert-butylphenoxy)-N-(2-ethylphenyl)acetamide could provide insights into its persistence and potential ecological effects .
Propriétés
IUPAC Name |
2-(2-tert-butylphenoxy)-N-(2-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-5-15-10-6-8-12-17(15)21-19(22)14-23-18-13-9-7-11-16(18)20(2,3)4/h6-13H,5,14H2,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHJURBPJSCGCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)COC2=CC=CC=C2C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-tert-butylphenoxy)-N-(2-ethylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2,2-Difluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2972462.png)

![N-[2-(4-Chlorophenyl)-2-methylpropyl]but-2-ynamide](/img/structure/B2972467.png)
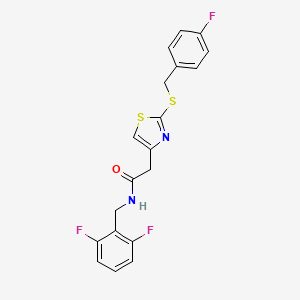

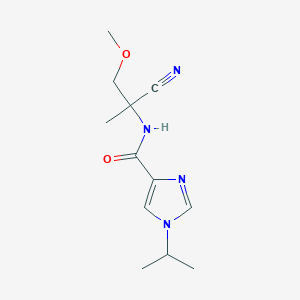
![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2972471.png)
![Ethyl 5-(2-chloro-6-fluorobenzamido)-4-oxo-3-(m-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2972472.png)
![2-(Difluoromethyl)-6-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2972475.png)
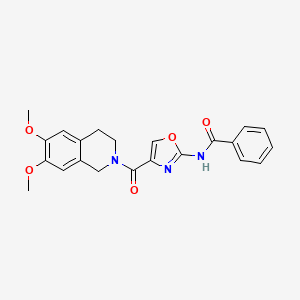
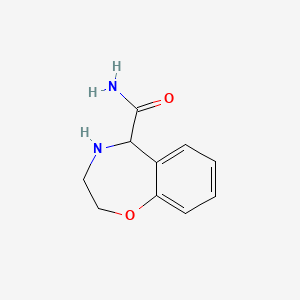
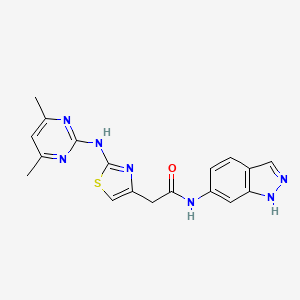
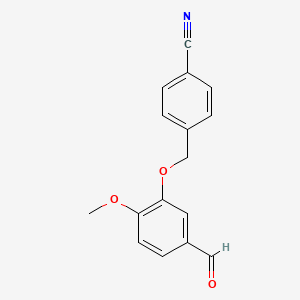
![3,3-Dimethyl-1-[4-[(4-methylpiperazin-1-yl)methyl]benzoyl]piperidine-2-carbonitrile](/img/structure/B2972484.png)